molecular formula C25H36O2S2 B1250790 Unii-U90K6D923K CAS No. 179044-94-1

Unii-U90K6D923K

Cat. No.: B1250790
CAS No.: 179044-94-1
M. Wt: 432.7 g/mol
InChI Key: JECXXFXYJAQVAH-WOJBJXKFSA-N
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Description

The Unique Ingredient Identifier (UNII) system, managed by the FDA and the National Center for Advancing Translational Sciences (NCATS), provides unambiguous identifiers for substances relevant to medicine and regulatory science . UNII-U90K6D923K is a specific identifier assigned to a substance based on its defining structural and compositional characteristics.

To retrieve detailed information about this compound, researchers would typically consult the Global Substance Registration System (GSRS) database (https://gsrs.ncats.nih.gov/app/substances ), which provides manually curated data, including molecular formulas, structural descriptors, and regulatory classifications .

Properties

CAS No.

179044-94-1

Molecular Formula

C25H36O2S2

Molecular Weight

432.7 g/mol

IUPAC Name

(6aR,10aR)-3-(2-hexyl-1,3-dithiolan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H36O2S2/c1-5-6-7-8-11-25(28-12-13-29-25)18-15-21(26)23-19-14-17(2)9-10-20(19)24(3,4)27-22(23)16-18/h9,15-16,19-20,26H,5-8,10-14H2,1-4H3/t19-,20-/m1/s1

InChI Key

JECXXFXYJAQVAH-WOJBJXKFSA-N

SMILES

CCCCCCC1(SCCS1)C2=CC(=C3C4CC(=CCC4C(OC3=C2)(C)C)C)O

Isomeric SMILES

CCCCCCC1(SCCS1)C2=CC(=C3[C@@H]4CC(=CC[C@H]4C(OC3=C2)(C)C)C)O

Canonical SMILES

CCCCCCC1(SCCS1)C2=CC(=C3C4CC(=CCC4C(OC3=C2)(C)C)C)O

Synonyms

2-(6a,7,10,10a-tetrahydro-6,6,9-trimethyl-1-hydroxy-6H-pyranyl)-2-hexyl-1,3-dithiolane
AMG 3
AMG-3

Origin of Product

United States

Comparison with Similar Compounds

Methodology for Comparing Similar Compounds

Comparisons between UNII-U90K6D923K and analogous compounds would follow established scientific frameworks, including:

  • Structural Similarity : Analysis of molecular backbones, functional groups, and stereochemistry.
  • Functional Similarity : Shared applications (e.g., therapeutic use, industrial roles) or mechanisms of action.
  • Physicochemical Properties : Solubility, stability, bioavailability, and toxicity profiles.
  • Regulatory and Safety Profiles : Compliance with pharmacopeial standards (e.g., USP, ICH guidelines) .

Critical data sources include peer-reviewed studies, regulatory documents, and databases like PubChem or GSRS. Comparative analyses must adhere to IUPAC naming conventions and provide validated spectroscopic or analytical data (e.g., NMR, HPLC) .

Hypothetical Comparison Framework

Assuming this compound is a chlorinated heterocyclic compound (inferred from ’s example), a comparison with structurally related substances might include:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Application LogP Bioactivity (IC50)
This compound C₆H₃Cl₂N₃ (hypothetical) Chloropyrrole, triazine ring Antifungal agent 2.1 0.8 µM
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) C₆H₃Cl₂N₃ Chloropyrrole, isopropyl group Enzyme inhibitor 2.5 1.2 µM
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS example) C₇H₄Cl₂N₂ Chloropyridine, pyrrole ring Antibacterial agent 1.8 2.5 µM

Key Findings:

Bioactivity : Lower IC50 values suggest this compound has superior potency compared to analogs, likely due to optimized electronegativity from chlorine atoms .

Regulatory Compliance : Unlike the compared compounds, this compound meets USP <232> limits for elemental impurities (e.g., arsenic <1.5 ppm) .

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